Cas no 544713-09-9 ((1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol)

(1S)-1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a 1-methylpyrrole substituent. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring precise chirality. The compound's pyrrole moiety enhances its utility in heterocyclic chemistry, serving as a precursor for bioactive molecules or ligands in catalytic systems. Its well-defined structure ensures consistent reactivity, facilitating controlled functionalization. High purity grades are available to meet stringent research and industrial requirements. The compound’s stability under standard conditions further supports its handling and storage in synthetic applications.
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol structure
544713-09-9 structure
Product Name:(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
CAS No:544713-09-9
MF:C7H11NO
MW:125.168341875076
CID:941454
PubChem ID:90473858
Update Time:2025-05-22

(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-methanol,alpha,1-dimethyl-,(alphaS)-(9CI)
    • 1H-Pyrrole-2-methanol,α,1-dimethyl-,(alphaS)-(9CI)
    • (1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
    • EN300-1849271
    • 544713-09-9
    • Inchi: 1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3/t6-/m0/s1
    • InChI Key: PMKXQKXXIDQEAG-LURJTMIESA-N
    • SMILES: O[C@@H](C)C1=CC=CN1C

Computed Properties

  • Exact Mass: 125.08400
  • Monoisotopic Mass: 125.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 25.2Ų

Experimental Properties

  • PSA: 25.16000
  • LogP: 1.07840

(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849271-0.05g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
0.05g
$1056.0 2023-05-26
Enamine
EN300-1849271-0.1g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
0.1g
$1106.0 2023-05-26
Enamine
EN300-1849271-0.25g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
0.25g
$1156.0 2023-05-26
Enamine
EN300-1849271-0.5g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
0.5g
$1207.0 2023-05-26
Enamine
EN300-1849271-1.0g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
1g
$1256.0 2023-05-26
Enamine
EN300-1849271-2.5g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
2.5g
$2464.0 2023-05-26
Enamine
EN300-1849271-5.0g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
5g
$3645.0 2023-05-26
Enamine
EN300-1849271-10.0g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
10g
$5405.0 2023-05-26
Enamine
EN300-1849271-1g
(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
544713-09-9
1g
$0.0 2023-09-19

(1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol Related Literature

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